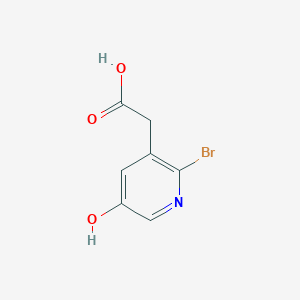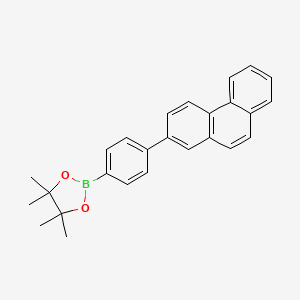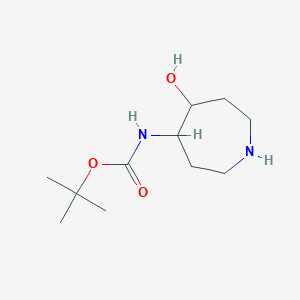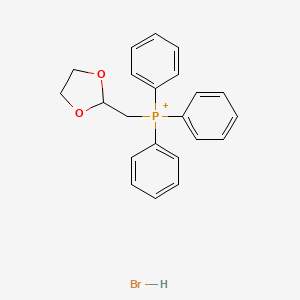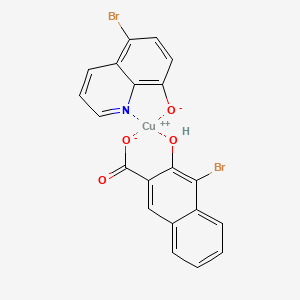
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- is a complex compound that features copper coordinated with two distinct ligands: 4-bromo-3-hydroxy-2-naphthoic acid and 5-bromo-8-quinolinol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- typically involves the reaction of copper salts with the respective ligands under controlled conditions. One common method involves dissolving copper(II) acetate in a suitable solvent, followed by the addition of 4-bromo-3-hydroxy-2-naphthoic acid and 5-bromo-8-quinolinol. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligands can be replaced by other coordinating molecules under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH of the solution.
Complexation: Additional ligands or metal salts can be introduced to form new complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while substitution reactions can yield new copper-ligand complexes .
Aplicaciones Científicas De Investigación
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, as copper complexes can induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, such as proteins and DNA, leading to changes in their structure and function. This interaction can result in the generation of reactive oxygen species (ROS), which can induce oxidative stress and cell death in microbial or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-iodo-8-quinolinolato)-: Similar structure but with an iodine atom instead of a bromine atom on the quinolinol ligand.
Copper, (4-chloro-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)-: Similar structure but with a chlorine atom instead of a bromine atom on the naphthoic acid ligand.
Uniqueness
Copper, (4-bromo-3-hydroxy-2-naphthoato)(5-bromo-8-quinolinolato)- is unique due to the presence of two bromine atoms on different ligands, which can influence its reactivity and interaction with other molecules. This dual bromination can enhance its catalytic activity and biological efficacy compared to similar compounds .
Propiedades
Fórmula molecular |
C20H11Br2CuNO4 |
|---|---|
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-bromoquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6BrNO.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
Clave InChI |
WDHSJTPDGXGLIQ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])Br.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


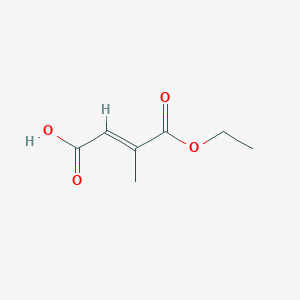
![3-Bromo-9-(dibenzo[b,d]furan-3-yl)-9H-carbazole](/img/structure/B12824070.png)
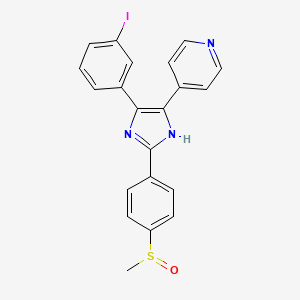
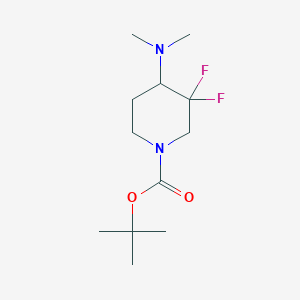
![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12824084.png)

![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)

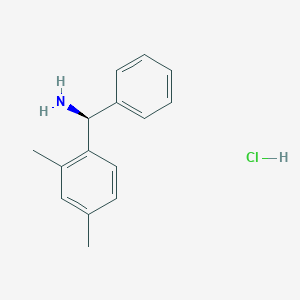
![1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide](/img/structure/B12824109.png)
